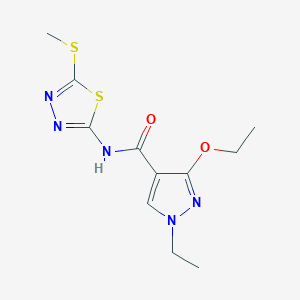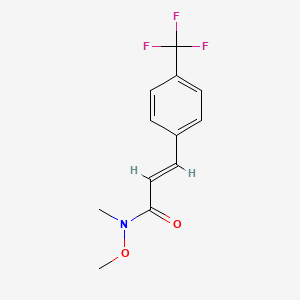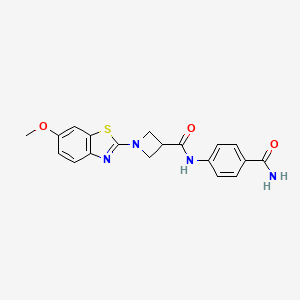![molecular formula C13H11F3N2S2 B2753463 Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide CAS No. 303988-36-5](/img/structure/B2753463.png)
Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a useful research compound. Its molecular formula is C13H11F3N2S2 and its molecular weight is 316.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been investigated for various applications in the field of material science and organic chemistry, focusing on the synthesis and characterization of compounds and materials with potential utility in various domains.
Polymer Synthesis : This compound has been explored in the synthesis of transparent aromatic polyimides, highlighting its role in producing materials with high refractive indices and small birefringences, alongside good thermomechanical stabilities. Such polyimides exhibit notable optical properties, making them suitable for applications requiring transparency and high performance under thermal stress (Tapaswi et al., 2015).
Highly Refractive Materials : The compound's utility extends to the development of materials with high refractive indices. Research into polyamide-imides bearing flexible ether and sulfide links, alongside electron-withdrawing trifluoromethyl groups, has led to the creation of polymers that are not only amorphous and highly soluble but also demonstrate excellent thermal stability and low birefringence due to their structural composition (Shockravi et al., 2009).
Sulfur Inversion Mechanisms : Investigations into the sulfur inversion of N,S-chelate thioethers containing this compound have shed light on the reaction mechanisms and energetics underlying the process. Such studies contribute to a deeper understanding of the chemical behavior of sulfur-containing ligands and their complexes, offering insights into designing more efficient catalytic systems and materials (Tresoldi et al., 2002).
Cytotoxic Activity : The synthesis and structural elucidation of thiopyrimidine derivatives, starting from compounds related to this compound, have been explored for their cytotoxic activities. This line of research has potential implications in the development of new therapeutic agents, particularly in targeting cancer cells (Stolarczyk et al., 2018).
Material Properties and Applications : The compound's inclusion in the synthesis of iron(II) complexes and polyimides containing pyridine and sulfur units has been pivotal in understanding their spin-crossover behaviors and optical properties. These studies contribute to the development of advanced materials for potential use in electronic devices, sensors, and optoelectronic applications (Cook et al., 2015).
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S2/c1-8-3-5-9(6-4-8)20-11-7-10(13(14,15)16)17-12(18-11)19-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCNDGNGXIUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)
![4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide](/img/structure/B2753382.png)

![2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol](/img/structure/B2753386.png)
![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)


![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2753397.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)
![1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine](/img/structure/B2753399.png)
![(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2753400.png)


